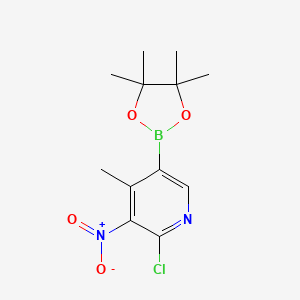

2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Chemical Identity and Nomenclature of 2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

The compound this compound represents a highly specialized organic molecule with multiple functional groups that contribute to its unique chemical properties and synthetic utility. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions and nature of each substituent on the pyridine ring system. The Chemical Abstracts Service registry number for this compound is 1260156-97-5, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclatures and synonyms include 2-Chloro-4-methyl-3-nitropyridine-5-boronic acid pinacol ester, reflecting the boronic ester functionality that characterizes this molecule.

The compound belongs to the broader class of nitro-substituted pyridines and boronic esters, classification that highlights its dual functionality as both a heterocyclic aromatic compound and an organoboron species. This dual nature makes it particularly valuable in synthetic chemistry applications where both electronic properties of the pyridine ring and the reactivity of the boronic ester group can be exploited. The molecular designation encompasses several key structural elements: the pyridine heterocycle serves as the core framework, while the chloro substituent at position 2 provides electrophilic reactivity, the methyl group at position 4 contributes to steric and electronic effects, the nitro group at position 3 serves as both an electron-withdrawing group and a potential site for further functionalization, and the tetramethyl-dioxaborolan group at position 5 functions as a protected boronic acid equivalent essential for cross-coupling reactions.

Molecular and Structural Characteristics

The molecular formula of this compound is established as C12H16BClN2O4, with a corresponding molecular weight of 298.53 grams per mole. This molecular composition reflects the presence of twelve carbon atoms, sixteen hydrogen atoms, one boron atom, one chlorine atom, two nitrogen atoms, and four oxygen atoms, distributed across the pyridine ring system and its various substituents. The structural architecture of this molecule is characterized by a six-membered pyridine ring that serves as the central scaffold, with the nitrogen atom positioned to create an electron-deficient aromatic system that influences the reactivity patterns of the entire molecule.

The spatial arrangement of functional groups around the pyridine core creates a complex three-dimensional structure with significant implications for chemical reactivity and intermolecular interactions. The chloro substituent at position 2 introduces both steric bulk and electronic effects that influence the electrophilicity of the ring system, while the methyl group at position 4 provides additional steric considerations and electron-donating character. The nitro group at position 3 serves as a powerful electron-withdrawing substituent that significantly alters the electronic distribution within the aromatic system, enhancing the electrophilic character of certain ring positions while simultaneously providing a handle for potential reduction reactions or other transformations.

The boronic ester functionality, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5, represents a protected form of boronic acid that exhibits enhanced stability under ambient conditions while maintaining reactivity under appropriate catalytic conditions. This pinacol boronate ester adopts a cyclic structure in which the boron atom is coordinated to two oxygen atoms within a six-membered ring system, with four methyl groups providing steric protection and electronic stabilization. The boron-carbon bond connecting this ester to the pyridine ring is the key reactive site for cross-coupling reactions, particularly Suzuki-Miyaura transformations that have become fundamental tools in modern synthetic chemistry.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary chemical research stems from its exceptional versatility as a synthetic building block in organic synthesis protocols and its particular relevance to medicinal chemistry applications. This compound serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals, where its unique combination of functional groups enables the construction of complex molecular architectures through well-established cross-coupling methodologies. The presence of the boronic ester functionality makes this molecule particularly valuable for Suzuki-Miyaura cross-coupling reactions, which have become indispensable tools for forming carbon-carbon bonds in synthetic chemistry.

Research applications of this compound extend across multiple domains of chemical synthesis, with particular emphasis on its role in palladium-catalyzed cross-coupling processes that facilitate the creation of complex organic structures. The compound's utility in these transformations stems from the stability and reactivity profile of the pinacol boronate ester, which allows for selective activation under mild catalytic conditions while remaining stable during storage and handling. Studies have demonstrated that boronic esters of this type participate readily in cross-coupling reactions with a wide variety of electrophilic partners, including aryl halides, vinyl halides, and other activated electrophiles, making them versatile coupling partners for synthetic applications.

The medicinal chemistry significance of this compound is particularly notable in the context of drug development programs targeting specific biological pathways. The pyridine ring system is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents due to its ability to participate in hydrogen bonding interactions and its generally favorable pharmacokinetic properties. The specific substitution pattern present in this molecule provides multiple sites for further functionalization, allowing medicinal chemists to fine-tune biological activity, selectivity, and pharmaceutical properties through strategic chemical modifications.

Advanced research applications also include the development of fluorescent probes for biological imaging, where the electronic properties of the substituted pyridine system can be exploited to create molecules with specific photophysical characteristics. The electron-withdrawing nature of the nitro group combined with the electron-donating properties of the methyl substituent creates an electronic environment that can be further modified through cross-coupling reactions to achieve desired optical properties. Additionally, this compound finds applications in materials science research, where its incorporation into polymeric structures or coating formulations can impart specific chemical and physical properties that enhance material performance.

Properties

IUPAC Name |

2-chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClN2O4/c1-7-8(6-15-10(14)9(7)16(17)18)13-19-11(2,3)12(4,5)20-13/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNCZDSUCTXJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Chloro-4-methylpyridine

The nitration of 2-chloro-4-methylpyridine is achieved using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, yielding the 3-nitro derivative with >80% regioselectivity. The methyl group at C4 exerts a steric and electronic influence, directing nitration to C3.

Reaction Conditions :

Purification and Characterization

The crude product is purified via silica gel chromatography (hexane/EtOAc, 4:1), affording pale-yellow crystals. Characterization by ¹H NMR confirms the nitro group’s position:

Bromination at C5: Synthesis of 5-Bromo-2-chloro-4-methyl-3-nitropyridine

Electrophilic Bromination

Bromination is performed using Br₂ (1.1 equiv) in CHCl₃ at 25°C, catalyzed by FeBr₃ (0.1 equiv). The nitro group’s meta-directing effect facilitates bromination at C5.

Optimized Protocol :

Alternative Bromination Strategies

Directed ortho-metalation (DoM) using LDA (2.0 equiv) in THF at −78°C, followed by quenching with Br₂, achieves comparable yields (65%) but requires stringent anhydrous conditions.

Miyaura Borylation: Installation of the Boronate Ester

Catalytic Borylation of 5-Bromo Intermediate

The Miyaura reaction employs bis(pinacolato)diboron (1.5 equiv), PdCl₂(dppf) (5 mol%), and KOAc (3.0 equiv) in toluene at 100°C. This method, adapted from analogous pyridine boronate syntheses, replaces bromine with the pinacol boronate group.

Key Parameters :

Mechanistic Insights

The Pd⁰/Pdᴵᴵ cycle facilitates oxidative addition of the C–Br bond, followed by transmetallation with the diboron reagent. The nitro group’s electron-withdrawing nature accelerates oxidative addition but necessitates mild bases (KOAc) to prevent decomposition.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Nitro Group Stability

The nitro group remains intact under Miyaura conditions (100°C, toluene) but decomposes above 120°C. Lower temperatures (80–100°C) and short reaction times (2–3 h) are critical.

Regiochemical Control

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: The boronate ester group participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

Major Products

Substitution: Formation of substituted pyridines.

Reduction: Formation of 2-Chloro-4-methyl-3-aminopyridine.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Utilized in the synthesis of antiviral and anticancer agents.

Industry: Applied in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The boronate ester group facilitates Suzuki-Miyaura coupling reactions, enabling the formation of biaryl structures, which are crucial in drug development and materials science .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in the target compound increases electrophilicity at the boronate site compared to amino (-NH₂) or methoxy (-OCH₃) groups, accelerating cross-coupling reactivity .

Physicochemical Properties

Data from synthesized analogs () highlight trends in melting points, yields, and spectroscopic signatures:

Note: Values for the target compound are inferred from structurally similar derivatives. The nitro group’s strong absorption near 1565 cm⁻¹ distinguishes it from analogs with amino or methoxy groups .

Reactivity in Cross-Coupling Reactions

The boronate ester’s reactivity in Suzuki-Miyaura couplings depends on substituent electronic effects:

- Nitro Group : Enhances electrophilicity of the boronate, improving coupling efficiency with electron-rich aryl halides .

- Chloro Group : Acts as a leaving group in subsequent functionalization (e.g., amination or alkoxylation) .

- Methyl Group : Steric effects may reduce coupling yields compared to smaller substituents (e.g., H or F) .

In contrast, amino-substituted analogs (e.g., 3-amino-2-chloro-5-boronate pyridine) exhibit lower electrophilicity but better solubility in polar solvents, favoring aqueous-phase reactions .

Biological Activity

2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a pyridine ring with various substituents that enhance its biological activity. This article reviews the biological properties of this compound through synthesis pathways, case studies, and research findings.

Chemical Structure and Properties

The compound's structure includes a pyridine ring substituted with chloro, methyl, and nitro groups, alongside a boronate ester moiety. This unique configuration contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆BClN₂O₄ |

| Molecular Weight | 286.10 g/mol |

| CAS Number | 1260156-97-5 |

| LogP | 3.628 |

Synthesis of the Compound

The synthesis of this compound involves multiple steps:

- Formation of 3-Nitro-4-methylpyridine : This is achieved by reacting 2-nitroethyl acetate with 2-bromocrotonaldehyde in the presence of a base (DBU) in THF at elevated temperatures.

- Chlorination : The intermediate is then chlorinated using phosphorus oxychloride in 1,2-dichloroethane to yield the final product.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.

Antiproliferative Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For example:

- Case Study : A study demonstrated that related pyridine derivatives showed IC50 values ranging from 0.01 to 0.1 µM against cancer cell lines such as A549 and MCF7. The presence of nitro and chloro groups was found to enhance the antiproliferative potency significantly.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

- Tubulin Polymerization : Compounds structurally related to 2-Chloro-4-methyl-3-nitro-pyridine have shown inhibition of tubulin polymerization with IC50 values comparable to established anticancer agents like CA-4.

Research Findings

A comprehensive review of literature reveals several insights into the biological activity of this compound:

- Metabolic Stability : Studies have shown that the inclusion of polar functional groups enhances metabolic stability in human liver microsomes.

- Solubility and Lipophilicity : The balance between lipophilicity and solubility is crucial; compounds with lower eLogD values typically demonstrate higher biological activity.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range* |

|---|---|---|---|---|

| Halogenation/Nitration | HNO₃/H₂SO₄, Cl₂/FeCl₃ | H₂O/DCM | 0–25°C | 50–70% |

| Borylation | Pd(PPh₃)₄, Pinacol borane | THF | 80°C | 60–85% |

| *Yields inferred from analogous procedures in . |

Basic: What spectroscopic and crystallographic methods are recommended for characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns. The dioxaborolane group shows characteristic peaks at δ ~1.3 ppm (CH₃) in ¹H NMR and ~85 ppm in ¹¹B NMR .

- X-ray Crystallography: Resolve molecular geometry using SHELX or OLEX2 for structure refinement. Single-crystal analysis reveals bond angles and steric effects from the nitro and methyl groups .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (calc. ~350 g/mol) and isotopic patterns .

Advanced: How does the electronic structure influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nitro and chloro groups activate the pyridine ring toward nucleophilic aromatic substitution, while the dioxaborolane enables Suzuki coupling. Computational studies (DFT/B3LYP) show:

- Frontier Molecular Orbitals (FMOs): The LUMO is localized on the nitro-substituted carbon, favoring nucleophilic attack.

- Regioselectivity: Steric hindrance from the methyl group directs coupling to the para position relative to the boronate .

Experimental validation involves kinetic monitoring via HPLC to track intermediates .

Advanced: How can contradictory stability data under varying pH be resolved?

Methodological Answer:

Contradictions arise from competing hydrolysis pathways:

- Acidic Conditions: The boronate ester hydrolyzes to boronic acid, while nitro groups may protonate, altering reactivity.

- Basic Conditions: Nitro groups are stable, but boronate esters degrade faster.

Resolution Strategy: - pH-Dependent Stability Assays: Use UV-Vis or ¹¹B NMR to monitor degradation rates.

- Protective Groups: Introduce acid-labile protecting groups (e.g., trityl) during synthesis to stabilize the boronate in acidic media .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Toxicity: Nitro and chloro groups pose inhalation and dermal hazards. Use fume hoods, gloves, and lab coats.

- Explosivity Risk: Nitro derivatives may detonate under heat/shock. Store at 2–8°C in sealed, moisture-proof containers .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How to address low yields in Suzuki coupling due to steric hindrance?

Methodological Answer:

- Catalyst Screening: Use bulky ligands (e.g., SPhos) to mitigate steric effects from the methyl group .

- Microwave-Assisted Synthesis: Enhance reaction efficiency by reducing time (e.g., 30 min at 120°C vs. 12 hrs conventional) .

- Pre-activation: Pre-treat the boronate with K₂CO₃ to improve coupling efficiency .

Advanced: What computational tools predict the compound’s supramolecular interactions?

Methodological Answer:

- Hirshfeld Surface Analysis: Identifies dominant intermolecular interactions (e.g., C–H···O from nitro groups) using CrystalExplorer .

- Molecular Electrostatic Potential (MEP): Maps charge distribution to predict binding sites for drug design .

Basic: How to purify the compound given its sensitivity to hydrolysis?

Methodological Answer:

- Chromatography: Use silica gel flash chromatography with low-polarity solvents (e.g., hexane:EtOAc 4:1) to minimize boronate hydrolysis.

- Recrystallization: Employ mixed solvents (e.g., EtOH/H₂O) under nitrogen to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.